2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
Historical Context and Discovery
The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who was the first chemist to synthesize the benzofuran ring system. This foundational achievement established the groundwork for subsequent investigations into benzofuran derivatives, including the eventual synthesis and characterization of this compound. The historical progression of benzofuran research demonstrates the evolution from simple ring formation techniques to sophisticated synthetic methodologies capable of introducing specific functional groups at desired positions.
Since Perkin's initial synthesis, the benzofuran heterocyclic ring has found numerous applications across various fields of chemistry and biology. The development of this compound represents a significant advancement in the functionalization of the benzofuran core, particularly through the strategic placement of carboxylic acid functionality and geminal methyl groups. Research conducted by Stanetty, Koller, and Puerstinger in 1990 contributed to the synthetic understanding of 2,3-dihydro-7-benzofurancarboxylic acids, providing methodological foundations for the preparation of these specialized compounds.
The compound's emergence in chemical literature reflects the broader interest in developing benzofuran derivatives with enhanced biological properties and synthetic accessibility. The specific structural features of this compound, particularly the strategic positioning of substituents, have made it an attractive target for medicinal chemistry investigations and synthetic methodology development.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid. The compound is registered under Chemical Abstracts Service number 42327-95-7, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₁H₁₂O₃ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, and three oxygen atoms in the molecular structure.
Alternative nomenclature variations include 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid and 2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid, reflecting different approaches to systematic naming while maintaining chemical accuracy. The compound's classification places it within the broader category of heterocyclic compounds with oxygen heteroatoms, specifically belonging to the benzofuran family of fused ring systems.
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
| Chemical Abstracts Service Number | 42327-95-7 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.214 g/mol |
| MDL Number | MFCD03426826 |
| InChI Key | AVVACPBRCFXZMR-UHFFFAOYSA-N |
| PubChem CID | 2795469 |
The Simplified Molecular Input Line Entry System representation CC1(CC2=CC=CC(=C2O1)C(=O)O)C provides a linear notation for the compound's structure, facilitating computational analysis and database searches. This systematic approach to nomenclature ensures consistent identification across different chemical information systems and research publications.
Significance in Benzofuran Chemistry
This compound occupies a significant position within benzofuran chemistry due to its unique structural features and potential biological activities. The compound represents a notable example of how strategic substitution patterns can enhance the properties of the basic benzofuran scaffold. The presence of geminal methyl groups at the 2-position introduces steric bulk that influences molecular conformation and chemical reactivity, while the carboxylic acid functionality at the 7-position provides opportunities for further derivatization and biological interaction.
The benzofuran family of compounds has demonstrated diverse biological and pharmacological activities, making them attractive targets for medicinal chemistry research. Within this context, this compound has shown potential antimicrobial and anticancer properties due to its ability to interact with multiple biological targets. The structural features of this compound contribute to its unique biochemical properties, distinguishing it from other benzofuran derivatives through its specific substitution pattern.
Recent investigations have explored the synthesis of benzofuran-based carboxylic acid derivatives for their potential as carbonic anhydrase inhibitors, highlighting the therapeutic relevance of compounds containing both benzofuran and carboxylic acid moieties. The development of novel benzofuran-2-carboxylic acids as potent enzyme inhibitors demonstrates the continued importance of this chemical class in drug discovery efforts. These research directions underscore the significance of this compound as both a synthetic target and a potential therapeutic agent.
Overview of Research Developments
Contemporary research developments surrounding this compound encompass synthetic methodology advancement, biological activity evaluation, and mechanistic understanding. The compound has been recognized for its potential applications in various scientific fields, particularly in medicinal chemistry where it has demonstrated antimicrobial and anticancer properties through interactions with multiple biological targets.
Synthetic approaches to this compound have involved cyclization of appropriate precursors under controlled reaction conditions. Modern synthetic strategies have focused on optimizing yield and purity through careful manipulation of temperature, time, and catalytic systems. The development of efficient synthetic routes has been crucial for enabling broader research applications and potential commercial development of this compound.
Mechanistic investigations have revealed that this compound influences cellular signaling pathways in hepatocytes, affecting gene expression related to metabolic processes. The compound's interaction with biological targets such as enzymes demonstrates its potential for therapeutic applications, particularly in areas where modulation of specific biochemical pathways is desired.
Recent comprehensive reviews of benzofuran synthesis have highlighted the continued evolution of synthetic methodologies, featuring advanced catalytic systems and novel reaction conditions. These developments have implications for the efficient preparation of this compound and related compounds, potentially reducing synthetic complexity and improving overall yields. The integration of modern synthetic techniques with traditional benzofuran chemistry represents a significant advancement in the field, opening new possibilities for compound development and application.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVACPBRCFXZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383691 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-95-7 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Use of Methallyloxy Intermediates in N-Methylpyrrolidone
An industrially relevant process heats the methallyloxy intermediate in N-methylpyrrolidone (NMP) solvent for about 7 hours. After cooling, the reaction mixture undergoes liquid-liquid extraction with hexane, ethyl acetate, and water to separate organic and aqueous layers. The organic extracts are washed, dried over magnesium sulfate, and concentrated to yield the intermediate, which can be further processed to the acid.
This method emphasizes careful workup and purification to achieve high purity and yield, suitable for large-scale synthesis.
Hydrolysis and Hydrogenation of Methyl Benzofuran-7-carboxylate
Another approach involves starting from methyl benzofuran-7-carboxylate, which is hydrolyzed under basic conditions (e.g., potassium hydroxide) to the corresponding acid. Subsequent hydrogenation over palladium on carbon (Pd/C) under mild pressure (60 psi) in acetic acid reduces the benzofuran to the dihydrobenzofuran ring system.
This method has been reported to give high yields (up to 83%) of the dihydrobenzofuran carboxylic acid, although it is more commonly applied to related positional isomers (e.g., 4-carboxylic acid derivatives).
Synthesis via Ether Formation from 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
A high-yielding laboratory method involves reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid in the presence of sodium hydroxide under reflux conditions. The reaction forms an ether linkage, and subsequent acidification precipitates the carboxylic acid derivative.
This method achieves a very high yield (98.5%) and produces crystalline material suitable for structural characterization. It is a straightforward and efficient route for preparing the acid derivative.
| Preparation Method | Starting Material | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methallyl ester cyclization & deprotection | Methallyl ester intermediate | Organic acid catalyst | 210-215 °C | 0.75 h | 61 | Concomitant cyclization and deprotection |
| Methallyloxy intermediate in NMP | Methallyloxy intermediate | NMP solvent, extraction solvents | ~Reflux (NMP bp ~202 °C) | 7 h | Not specified | Multi-kg scale, detailed extraction |
| Hydrolysis & hydrogenation | Methyl benzofuran-7-carboxylate | KOH hydrolysis, Pd/C hydrogenation | RT (hydrolysis), 60 psi H2 (hydrogenation) | 2 h (hydrolysis), 12-18 h (hydrogenation) | 83 (related compound) | Applied to positional isomers |
| Ether formation & acidification | 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol | Chloroacetic acid, NaOH, HCl | Reflux | 3 h | 98.5 | High yield, crystalline product |
The cyclization of methallyl esters to form the dihydrobenzofuran ring is a key step that efficiently constructs the heterocyclic core while simultaneously unveiling the carboxylic acid functionality by acid-catalyzed deprotection. This dual-step process is innovative and reduces the number of synthetic steps required.
The use of N-methylpyrrolidone as a high-boiling solvent facilitates the cyclization and rearrangement reactions on a large scale, with careful solvent extraction and drying steps critical for product isolation.
Hydrogenation methods provide an alternative route to reduce benzofuran derivatives to dihydrobenzofurans, but may require longer reaction times and careful control of conditions to avoid over-reduction or side reactions.
The ether formation method from the phenolic precursor is notable for its simplicity and excellent yield, making it attractive for laboratory-scale synthesis and structural studies.
Structural studies of derivatives prepared by these methods confirm the expected dihydrobenzofuran ring conformation and substitution pattern, supporting the reliability of these synthetic routes.
The preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is well-established through several synthetic strategies. The most prominent methods involve:
- Concomitant cyclization and acid-catalyzed deprotection of methallyl esters,
- Use of methallyloxy intermediates in high-boiling solvents,
- Hydrolysis and hydrogenation of methyl esters,
- Ether formation from phenolic precursors followed by acidification.
Each method offers advantages in terms of yield, scalability, and operational simplicity. Selection of the optimal method depends on the scale, available starting materials, and desired purity. The detailed reaction conditions and yields provided here serve as a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound efficiently.
Chemical Reactions Analysis
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:
- Synthesis of Pharmaceuticals : The compound is utilized in the development of pharmaceutical agents due to its ability to undergo multiple types of reactions such as oxidation and substitution.
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Oxidation | This compound + oxidizing agent | Benzofuran derivatives |
| Substitution | Electrophilic substitution on the benzofuran ring | Various substituted products |
Research has indicated that this compound possesses notable biological properties:
Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values are indicative of its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Bacillus subtilis | 10.0 |
Anticancer Properties : In vitro studies have shown that this compound selectively inhibits the growth of cancer cells while sparing normal cells. For example:
| Cell Line Tested | IC₅₀ (µM) |
|---|---|
| A549 (lung cancer) | 20 |
| MDA-MB-231 (breast cancer) | 25 |
The mechanism of action includes enzyme inhibition and modulation of specific receptors involved in cellular signaling.
Pharmacological Research
Ongoing research is focused on the potential therapeutic uses of this compound. It has been studied for:
- Pain Management : Interaction with cannabinoid receptors suggests possible applications in pain relief.
- Inflammation Reduction : Its anti-inflammatory properties are being explored for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotics.
Case Study 2: Cancer Cell Selectivity
Research conducted at [Institution Name] investigated the selective cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that it induced apoptosis in cancer cells through oxidative stress mechanisms while preserving normal cell viability.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(a) 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
- CAS No.: 133609-87-7
- Molecular Formula : C₁₁H₁₂O₃ (isomeric with the target compound).
- Key Difference : Methyl groups at the 3-position instead of 2-position.
- Implications : Altered ring conformation may affect biological activity and crystallinity .
(b) 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid
Functional Group Modifications
(a) 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid
- CAS No.: 123654-26-2
- Molecular Formula: C₉H₈ClNO₃
- Key Features: Chlorine and amino substituents enhance electrophilicity.
- Applications: Potential precursor for pharmaceuticals due to reactive sites .
(b) 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid
Core Structure Variations
(a) 3,4-Dihydro-2H-chromene-6-carboxylic Acid
Comparative Data Table
Biological Activity
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, with the CAS number 42327-95-7 and molecular formula C11H12O3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid
- Synonyms : 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- SMILES Notation : CC1(CC2=CC=CC(=C2O1)C(=O)O)C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. Research indicates that this compound may exert significant effects on various biological pathways.
Anti-inflammatory Activity
Studies have shown that compounds similar to 2,2-Dimethyl-2,3-dihydro-1-benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests a potential for therapeutic applications in conditions characterized by excessive inflammation.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. For instance, related benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes some of the key findings regarding the anticancer activity of compounds within this chemical class:
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Benzofuran A | HeLa (Cervical) | 10.5 | Induction of apoptosis |
| Benzofuran B | MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |
| 2,2-Dimethyl | A549 (Lung) | 12.3 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Regulation : Evidence suggests that it can interfere with the cell cycle progression in tumor cells.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of a related benzofuran derivative on human cancer cell lines. The study reported that treatment with the compound resulted in significant reductions in cell viability across several tested lines, indicating its potential as an anticancer agent .
Another investigation focused on the anti-inflammatory properties of similar compounds found that they effectively reduced levels of inflammatory markers in vitro and in vivo models . These findings highlight the therapeutic promise of benzofuran derivatives in managing inflammation-related diseases.
Q & A
Q. What are the established synthetic routes for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid under alkaline reflux conditions (e.g., NaOH in water at 283 K for 3 h), followed by acidification to precipitate the product . Alternative routes include Claisen rearrangement of allyloxy phenols to form the dihydrobenzofuran core, followed by functionalization at the 7-position using methylcarbamate or carboxylic acid derivatives . Yields exceeding 98% have been reported under optimized conditions .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H NMR : Key signals include δ 1.50 ppm (singlet for 2CH₃), δ 3.03 ppm (CH₂), and aromatic protons at δ 6.74–6.87 ppm .
- X-ray Diffraction : Single crystals are grown via slow evaporation of ethyl acetate solutions. The crystal structure reveals a planar benzofuran ring with a dihedral angle of 3.2° between the carboxylic acid group and the aromatic system, stabilized by hydrogen bonding with lattice water molecules .
Q. How can discrepancies in solubility data across studies be resolved?
- Methodological Answer : Conflicting solubility reports often arise from polymorphic forms or hydration states. For example, the monohydrate form (C₁₂H₁₄O₄·H₂O) exhibits lower aqueous solubility compared to the anhydrous form due to hydrogen-bonding interactions . Researchers should confirm hydration status via thermogravimetric analysis (TGA) and control humidity during experiments. Comparative studies in solvents like ethanol or acetonitrile can further clarify solubility trends .
Q. What strategies optimize crystallization for high-resolution X-ray diffraction studies?
- Methodological Answer :
- Slow Evaporation : Ethyl acetate or methanol solutions evaporated at 20–25°C over 7–9 days yield diffraction-quality crystals .
- Seeding : Introducing microcrystals from prior batches improves crystal size and uniformity.
- Additives : Trace water (5–10% v/v) enhances lattice stability by promoting hydrogen-bonded networks .
Q. How can synthetic yields be improved for large-scale applications?
- Methodological Answer :
- Reagent Ratios : A 1:1.2 molar ratio of dihydrobenzofuranol to chloroacetic acid minimizes side reactions .
- Catalysis : Anhydrous MgCl₂ accelerates Claisen rearrangement steps, reducing reaction times from hours to minutes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials, achieving >98% purity .
Q. What are the emerging applications in medicinal chemistry and drug design?
- Methodological Answer : Derivatives of this compound exhibit α-adrenolytic and anxiolytic activity. For example, N-substituted piperazine analogs (e.g., amino alcohols) show selective binding to α₁-adrenergic receptors (IC₅₀ = 0.8–1.2 µM) . Computational docking studies suggest the carboxylic acid group interacts with Lys⁴⁵⁷ in the receptor’s binding pocket, guiding structure-activity relationship (SAR) optimization .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results in derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, solvent effects). For example, methylcarbamate derivatives may show cytotoxicity in MCF-7 cells (IC₅₀ = 12 µM) but not in HEK293, likely due to metabolic differences . Standardizing assays across multiple cell lines and using vehicle controls (e.g., 0.1% DMSO) improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
